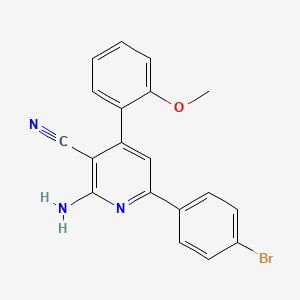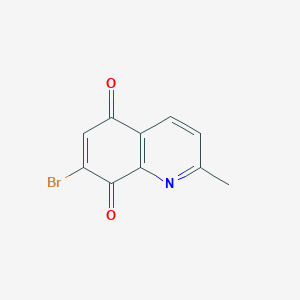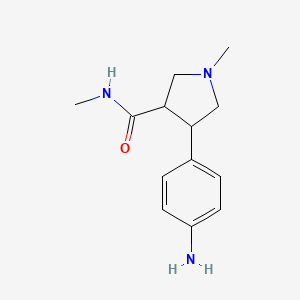![molecular formula C16H21BrN2O4 B11781639 [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester is a synthetic organic compound that features a brominated phenyl ring, a morpholine moiety, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester typically involves multiple steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromo group at the para position.
Acylation: The brominated phenylacetic acid is then acylated with 2-morpholin-4-yl-acetyl chloride under basic conditions to form the intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The brominated phenyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets. The brominated phenyl ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can be compared with other similar compounds such as:
[(4-Chloro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
[(4-Fluoro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a fluorine atom instead of bromine.
[(4-Methyl-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C16H21BrN2O4 |
|---|---|
Poids moléculaire |
385.25 g/mol |
Nom IUPAC |
ethyl 2-(4-bromo-N-(2-morpholin-4-ylacetyl)anilino)acetate |
InChI |
InChI=1S/C16H21BrN2O4/c1-2-23-16(21)12-19(14-5-3-13(17)4-6-14)15(20)11-18-7-9-22-10-8-18/h3-6H,2,7-12H2,1H3 |
Clé InChI |
DOCNBGBJOCTLSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)


![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)

![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)

![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)

